molecular formula C12H13NO B3112017 1-Isopropyl-1H-indole-4-carbaldehyde CAS No. 187401-40-7

1-Isopropyl-1H-indole-4-carbaldehyde

Cat. No.: B3112017
CAS No.: 187401-40-7
M. Wt: 187.24 g/mol
InChI Key: KBPCAUHQODEYJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropyl-1H-indole-4-carbaldehyde is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound features an indole core with an isopropyl group at the nitrogen atom and an aldehyde group at the fourth position of the indole ring. It is used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isopropyl-1H-indole-4-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Isopropyl-1H-indole-4-carbaldehyde is unique due to the specific positioning of the isopropyl and aldehyde groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

1-Isopropyl-1H-indole-4-carbaldehyde is a compound that belongs to the indole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Overview of Indole Derivatives

Indole derivatives are significant due to their presence in various natural products and pharmaceutical agents. They exhibit a wide range of biological activities, including:

  • Antiviral
  • Anti-inflammatory
  • Anticancer
  • Antimicrobial
  • Antitubercular
  • Antidiabetic

These activities are attributed to their ability to interact with multiple biological targets such as enzymes and receptors.

The biological activity of this compound is primarily mediated through its interactions with specific biomolecules. The following mechanisms have been identified:

  • Enzyme Inhibition : This compound can inhibit various enzymes involved in metabolic pathways, affecting cellular functions and signaling processes.
  • Receptor Binding : It has been shown to bind with high affinity to several receptors, influencing cellular responses to external stimuli.

The biochemical properties of this compound include:

PropertyDescription
Solubility Moderately soluble in organic solvents; lipophilic nature aids in absorption.
Stability Stability varies based on environmental conditions; degradation may yield active metabolites.
Metabolism Metabolized by cytochrome P450 enzymes, leading to various metabolites with distinct biological activities .

Biological Activities

Research has highlighted several key biological activities associated with this compound:

Anticancer Activity

Studies indicate that indole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, compounds structurally related to this compound have shown effectiveness against various cancer cell lines through modulation of cell cycle and apoptosis-related proteins .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. In vitro studies have shown that it exhibits significant inhibitory effects against bacterial strains, making it a potential candidate for developing new antibiotics .

Antitubercular Activity

Recent studies have also explored the antitubercular potential of indole derivatives. Metal complexes derived from this compound have shown promising results against Mycobacterium tuberculosis, suggesting that this compound could be beneficial in treating tuberculosis .

Case Studies

Several case studies have investigated the effects of this compound:

  • Cancer Cell Line Study : A study examined the effect of this compound on breast cancer cell lines, revealing that it inhibited cell proliferation and induced apoptosis at specific concentrations.
  • Antimicrobial Screening : A series of tests were conducted against Gram-positive and Gram-negative bacteria, showing significant antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli.
  • Tuberculosis Treatment : In animal models, metal complexes formed with this compound exhibited enhanced activity against tuberculosis compared to standard treatments, indicating its potential as a novel therapeutic agent .

Properties

IUPAC Name

1-propan-2-ylindole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-9(2)13-7-6-11-10(8-14)4-3-5-12(11)13/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPCAUHQODEYJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC2=C(C=CC=C21)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Isopropyl 1-isopropylindole-4-carboxylate (2.6 g) was reduced by diisobutyl aluminum hydride, followed by oxidation with manganese dioxide, whereby the title compound was obtained.
Name
Isopropyl 1-isopropylindole-4-carboxylate
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Isopropyl 1-isopropylindole-4-carboxylate (2.6 g) was reduced by diusobutyl aluminum hydride, followed by oxidation with manganese dioxide, whereby the title compound was obtained.
Name
Isopropyl 1-isopropylindole-4-carboxylate
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Isopropyl-1H-indole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-Isopropyl-1H-indole-4-carbaldehyde
Reactant of Route 3
Reactant of Route 3
1-Isopropyl-1H-indole-4-carbaldehyde
Reactant of Route 4
Reactant of Route 4
1-Isopropyl-1H-indole-4-carbaldehyde
Reactant of Route 5
1-Isopropyl-1H-indole-4-carbaldehyde
Reactant of Route 6
1-Isopropyl-1H-indole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.